Product packaging for 2-(Piperidin-1-yl)-3H-azepine(Cat. No.:CAS No. 48134-48-1)

2-(Piperidin-1-yl)-3H-azepine

Cat. No.: B14651875
CAS No.: 48134-48-1
M. Wt: 176.26 g/mol
InChI Key: SDGTXIFSPDMFTQ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-3H-azepine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a fusion of piperidine and azepine heterocycles. The seven-membered azepine ring is recognized as a privileged structure in pharmacology, contributing to a wide conformational space that is valuable for exploring novel bioactive molecules . The piperidine moiety is a prevalent feature in numerous pharmaceuticals and bioactive compounds, including those with documented effects on the central nervous system . While the specific biological profile of this compound is a subject for ongoing investigation, compounds incorporating similar structural motifs have demonstrated a diverse range of research applications. These include serving as modulators for various biological receptors, such as prokineticin receptors and muscarinic acetylcholine receptors, which are relevant targets for neurological and cognitive disorders . Furthermore, the azepine scaffold is found in molecules studied for their potential as kinase inhibitors and in anticancer research . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules, enabling structure-activity relationship studies and the development of new chemical probes. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B14651875 2-(Piperidin-1-yl)-3H-azepine CAS No. 48134-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

48134-48-1

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-piperidin-1-yl-3H-azepine

InChI

InChI=1S/C11H16N2/c1-3-7-11(12-8-4-1)13-9-5-2-6-10-13/h1,3-4,8H,2,5-7,9-10H2

InChI Key

SDGTXIFSPDMFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC=CC2

Origin of Product

United States

Synthetic Methodologies for 2 Piperidin 1 Yl 3h Azepine and Its Analogues

Direct Synthesis Approaches to 2-(Piperidin-1-yl)-3H-azepine

While specific literature detailing the synthesis of this compound is not abundant, its synthesis can be logically extrapolated from established methods for the preparation of 2-amino-3H-azepine derivatives. These methods often involve the reaction of a suitable precursor with piperidine (B6355638), leading directly to the target compound.

Exploration of Specific Reaction Pathways for the Formation of this compound

A plausible and direct route to this compound involves the photochemical or thermal decomposition of a phenyl azide (B81097) precursor in the presence of piperidine. This reaction proceeds through a highly reactive nitrene intermediate. The photolysis of phenyl azide in the presence of various amines has been shown to yield 2-amino-3H-azepine derivatives.

The generally accepted mechanism for this transformation involves the following steps:

Nitrene Formation: Phenyl azide, upon photolysis or thermolysis, loses a molecule of nitrogen gas (N₂) to form a highly reactive phenylnitrene intermediate in the singlet state.

Ring Expansion: The singlet phenylnitrene can undergo a rapid ring expansion to form a strained bicyclic azirine intermediate (a dehydroazepine).

Nucleophilic Attack: This strained intermediate is susceptible to nucleophilic attack. In the presence of piperidine, the amine acts as the nucleophile, attacking the azirine ring.

Rearrangement: Subsequent proton transfer and rearrangement lead to the formation of the thermodynamically more stable this compound.

Thermolysis of p-substituted aryl azides in piperidine has also been reported to yield the corresponding 5- and 6-substituted 2-piperidino-3H-azepines, further supporting the viability of this approach for the synthesis of the title compound. oup.com

Yield Optimization and Reaction Condition Analysis for Direct Synthesis

The optimization of the direct synthesis of this compound would likely focus on several key parameters to maximize the yield and minimize the formation of byproducts, such as aniline (from hydrogen abstraction by the nitrene) and polymeric materials.

Key Parameters for Optimization:

Solvent: The choice of solvent is critical. While piperidine can act as both a reactant and a solvent, the use of a co-solvent can influence the reaction pathway. The polarity and hydrogen-donating ability of the solvent can affect the lifetime and reactivity of the nitrene intermediate.

Temperature: For thermal reactions, the temperature must be high enough to induce dinitrogen extrusion but controlled to prevent unwanted side reactions. For photochemical reactions, the wavelength and intensity of the light source are crucial.

Concentration: The concentration of the aryl azide and piperidine can influence the reaction kinetics and the relative rates of the desired bimolecular reaction versus unimolecular side reactions of the nitrene.

Substituents: In the case of substituted phenyl azides, the electronic nature of the substituents can influence the rate of nitrene formation and its subsequent reactivity. Electron-withdrawing groups can sometimes favor the desired ring expansion pathway.

A summary of reaction conditions for the synthesis of analogous 2-amino-3H-azepines is presented in the table below.

PrecursorNucleophileReaction ConditionsProductYield (%)Reference
Phenyl AzideDiethylaminePhotolysis2-Diethylamino-3H-azepine-
Phenyl AzideAnilinePhotolysis in trimethylamine2-Anilino-3H-azepine-
Phenyl AzideAmmonia (liquid)Photolysis2-Amino-3H-azepine-
p-AzidoacetophenonePiperidineThermolysis5-Acetyl-2-piperidino-3H-azepine and 6-Acetyl-2-piperidino-3H-azepine- oup.com

General Strategies for Azepine Ring Construction Applicable to this compound Scaffolds

Beyond direct approaches, the synthesis of this compound can be envisioned through the construction of the core azepine ring, followed by the introduction of the piperidinyl group. Several powerful methodologies exist for the formation of the azepine skeleton.

Ring Expansion Methodologies

Ring expansion reactions are a cornerstone of azepine synthesis, allowing for the conversion of more readily available five- or six-membered ring precursors into the seven-membered azepine system.

A sophisticated strategy for the construction of fused azepine derivatives involves a sequential intramolecular rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. This method starts with a dienyltriazole, which upon reaction with a rhodium(II) catalyst, generates a transient 1-imino-2-vinylcyclopropane intermediate.

This highly strained intermediate then readily undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, known as the 1-aza-Cope rearrangement, to furnish the fused dihydroazepine product. The reaction is often highly diastereoselective. The driving force for this rearrangement is the release of ring strain from the three-membered cyclopropane ring. The 1-aza-Cope rearrangement is a type of pericyclic reaction that proceeds through a chair-like transition state, similar to the all-carbon Cope rearrangement. tcichemicals.com Mechanistic studies, including computational work, have been instrumental in understanding the stereochemical outcomes and reaction pathways of these transformations. rsc.org

The photochemical dearomatization of six-membered aromatic rings is a powerful and widely utilized method for the synthesis of azepines. This approach transforms readily available aromatic compounds into complex, three-dimensional heterocyclic structures.

From Aryl Azides: As mentioned in the direct synthesis approach, the photolysis of aryl azides is a classic method for generating azepines. The process hinges on the light-induced extrusion of nitrogen gas to form a singlet aryl nitrene. This highly electrophilic species can then undergo ring expansion to a 1-azacyclohepta-1,2,4,6-tetraene (an azirine derivative), which is then trapped by a nucleophile. If no external nucleophile is present in sufficient concentration, the azirine can rearrange to a 3H-azepine. The reaction is typically carried out using a UV light source.

From Nitroarenes: More recently, a strategy for preparing complex azepanes from simple nitroarenes via photochemical dearomative ring expansion has been developed. nih.gov This process is mediated by blue light at room temperature and involves the conversion of the nitro group into a singlet nitrene. This transformation expands the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. Subsequent hydrogenation can then provide the saturated azepane ring. This method offers a valuable route to azepine scaffolds from readily available starting materials.

The general mechanism for the formation of 3H-azepines from nitroarenes involves the photochemical deoxygenation of the nitro group to generate the key singlet nitrene intermediate, which then undergoes the characteristic ring expansion.

Below is a table summarizing representative conditions for azepine synthesis via ring expansion of six-membered precursors.

PrecursorReaction TypeConditionsIntermediateProductReference
Phenyl AzidePhotolysisUV lightPhenylnitrene3H-Azepine
Nitrobenzene (B124822)PhotolysisBlue light, phosphite reagentPhenylnitrene3H-Azepine nih.gov
Substituted Aryl AzidesPhotolysisUV light, various solventsArylnitreneSubstituted 2-amino-3H-azepines researchgate.net
Aza-Cope Rearrangements and Related Cascade Reactions (e.g., Rhodium(II)-catalyzed cyclopropanation/1-aza-Cope)

Aza-Cope rearrangements, a class of mdpi.commdpi.com-sigmatropic rearrangements involving a nitrogen atom, provide a powerful tool for the construction of nitrogen-containing rings. When integrated into cascade reaction sequences, they can rapidly generate molecular complexity from simple precursors.

A notable example is the rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles that bear a tethered diene. This process initiates with the formation of an α-imino rhodium(II) carbenoid intermediate. This intermediate then undergoes an intramolecular cyclopropanation with the diene, leading to a transient 1-imino-2-vinylcyclopropane. This strained intermediate rapidly undergoes a 1-aza-Cope rearrangement to furnish fused dihydroazepine derivatives in moderate to excellent yields. nih.govdntb.gov.ua This sequential reaction demonstrates the efficiency of combining catalysis and rearrangement reactions to build complex heterocyclic systems. The reaction proceeds with high efficiency and can be performed on a gram scale. nih.gov

The key steps in this cascade are:

Carbenoid Formation: A rhodium(II) catalyst facilitates the extrusion of dinitrogen from a 1-sulfonyl-1,2,3-triazole to generate a rhodium-bound α-imino carbenoid.

Intramolecular Cyclopropanation: The carbenoid reacts with a tethered diene to form a vinylcyclopropane intermediate.

1-Aza-Cope Rearrangement: The vinylcyclopropane, activated by the imine, undergoes a mdpi.commdpi.com-sigmatropic rearrangement to expand the ring and form the thermodynamically more stable seven-membered azepine ring.

This methodology offers a distinct mechanistic pathway to azepine frameworks and represents an alternative to traditional cycloaddition approaches. researchgate.netresearchgate.net

Cyclization Reactions

Direct cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the desired ring system from an acyclic precursor. Various strategies have been developed to overcome the challenges associated with the formation of seven-membered rings.

Intramolecular Cyclization Pathways (e.g., TBSOTf-mediated cyclisation of terminal formamides)

The formation of azepine rings can be achieved through intramolecular cyclization, where a suitably functionalized linear precursor is induced to form the seven-membered ring. A specific example involves the synthesis of a highly functionalized azepine via a novel tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)-mediated cyclization of a terminal formamide. thieme-connect.comthieme-connect.com

In this approach, the key cyclization step is achieved by treating the terminal formamide with TBSOTf and triethylamine. This method proved to be effective for the synthesis of an azepine with an electron-withdrawing group at the 3-position, a substitution pattern not easily accessible through other methods. thieme-connect.com The reaction proceeds over several days at room temperature to afford the cyclized product in a moderate yield. thieme-connect.comthieme-connect.com This strategy highlights the utility of silyl triflates in promoting cyclization reactions that might otherwise be difficult to achieve.

ReactantReagentsConditionsProductYield (%)
Terminal Formamide 8Et3N, TBSOTfCH2Cl2, r.t., 5 daysAzepine 951
Data sourced from Synthesis of a Highly Functionalised Azepine via a New TBSOTf-Mediated Cyclisation of a Terminal Formamide. thieme-connect.comthieme-connect.com
Tandem Cyclization-Functionalization Sequences (e.g., Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes)

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. An effective method for the synthesis of functionalized azepines involves a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes. mdpi.combohrium.comnih.govresearchgate.net

This process allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphonate analogues. mdpi.combohrium.comnih.gov The reaction proceeds via the intermolecular addition of a primary or secondary amine to the copper-activated triple bond of the allenyne, followed by an intramolecular cyclization involving the allene (B1206475) moiety. mdpi.com This novel transformation provides a direct route to α-CF3-containing azepine-2-carboxylates. mdpi.com The reaction is typically catalyzed by a cationic Cu(I) complex, such as Cu(MeCN)4PF6, in a solvent like dioxane at elevated temperatures. mdpi.com

Allenyne SubstrateAmineCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Allenyne 2aAniline10 mol% Cu(MeCN)4PF6Dioxane908Azepine derivative 3a65 (NMR Yield)
Data sourced from Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. mdpi.com
Ring-Closing Metathesis Strategies in Azepine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated carbocyclic and heterocyclic rings, including azepines. researchgate.netwikipedia.org This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile ethylene byproduct. wikipedia.org

The success of RCM in synthesizing 5- to 30-membered rings has made it a popular strategy for overcoming the challenges of medium-ring synthesis. wikipedia.orgorganic-chemistry.org The functional group tolerance of modern Grubbs and Schrock catalysts allows for the application of RCM to complex substrates, making it a valuable tool in natural product synthesis. nih.gov For the synthesis of azepines, a suitable N-protected diallylamine derivative can be subjected to RCM to form the corresponding dihydroazepine. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the ring closure. researchgate.netnih.govrsc.org

Multicomponent Reactions for Azepine Scaffold Generation (e.g., Serial Imine Formation/Aza-[5+2] Cycloaddition)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy. The development of MCRs for the synthesis of azepine scaffolds provides a rapid entry into this important class of heterocyles.

One such approach is the rhodium-catalyzed multicomponent [5+2] cycloaddition reaction. This reaction can involve the in-situ generation of an azomethine ylide from the reaction of a pyridine with a 1-sulfonyl-1,2,3-triazole, which then undergoes a [5+2] cycloaddition with an alkyne to form a 1,4-diazepine derivative. nih.govresearchgate.net While this example leads to a diazepine, the principle of using a [5+2] cycloaddition is a key strategy for forming seven-membered rings and can be adapted for azepine synthesis. The development of catalytic multicomponent [5+2] cycloaddition reactions is significant for accessing biologically active diazepine and, by extension, azepine compounds. nih.gov

Organometallic Catalysis in Azepine Synthesis (e.g., Copper(I), Rhodium(II), Palladium-mediated Cross-Coupling)

Organometallic catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the azepine ring is no exception. A variety of transition metals, including copper, rhodium, and palladium, have been employed to catalyze key bond-forming reactions in azepine synthesis.

Copper(I) Catalysis: As previously discussed in the context of tandem reactions (Section 2.2.2.2), copper(I) catalysts are effective in promoting the cyclization of functionalized allenynes to form azepines. mdpi.combohrium.comnih.gov Copper catalysis has also been utilized in the asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines to synthesize dibenzo[b,d]azepines with high enantioselectivity. nih.gov Furthermore, copper-mediated intramolecular nucleophilic attack at a triple bond has been used in the synthesis of annulated azepines. acs.orgnih.gov Another copper-catalyzed approach involves the intramolecular borylative cyclization of (E/Z)-dienyl arenes, which produces borylated 2,3-cis-substituted 1-benzo[b]azepines. acs.org

Rhodium(II) Catalysis: Rhodium(II) catalysts are particularly well-suited for reactions involving carbenoid intermediates. As detailed in Section 2.2.1.3, rhodium(II) paddlewheel complexes are effective catalysts for the intramolecular cyclopropanation/1-aza-Cope rearrangement cascade to form fused azepine derivatives. nih.govdntb.gov.uaacs.org Rhodium(II) catalysis is also employed in the intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole and indole rings to construct N-bridgehead azepine skeletons. nih.gov These reactions proceed through a rhodium(II) azavinyl carbene intermediate. nih.gov

Catalytic SystemReaction TypeSubstrateProductKey Features
Rhodium(II)Cyclopropanation/1-aza-CopeDienyl-1-sulfonyl-1,2,3-triazoleFused DihydroazepineCascade reaction, formation of α-imino carbenoid
Rhodium(II)Intramolecular Annulation1-Sulfonyl-1,2,3-triazole with pyrrole/indoleN-Bridgehead AzepineFormation of rhodium(II) azavinyl carbene
Copper(I)Tandem Amination/CyclizationFluorinated AllenyneTrifluoromethyl-substituted AzepineIntermolecular amination followed by intramolecular cyclization
Copper(I)Asymmetric Reductive Cyclization2'-Vinyl-biaryl-2-imineDibenzo[b,d]azepineHigh enantioselectivity
PalladiumCross-CouplingAryl Halide and AmineN-Aryl Azepine PrecursorC-N bond formation

Palladium-mediated Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the formation of carbon-nitrogen bonds. nih.gov While not always directly forming the azepine ring, these reactions are crucial for synthesizing the acyclic precursors required for subsequent cyclization. nih.govmdpi.comresearchgate.net For instance, an N-arylation reaction can be used to couple an amine to an aryl halide, creating a substrate that can then undergo an intramolecular cyclization to form a benzazepine or related fused azepine system. The versatility and functional group tolerance of palladium catalysts make them indispensable tools in the multi-step synthesis of complex azepine derivatives. researchgate.netnobelprize.orgrsc.org

Photochemical and Thermal Transformations Leading to Azepine Systems

The formation of the azepine ring, the central scaffold of the target molecule, can be achieved through several photochemical and thermal reactions. A prominent photochemical route involves the ring expansion of aryl azides. researchgate.netnih.gov Upon irradiation, phenyl azide, for instance, generates a highly reactive singlet nitrene intermediate. This intermediate can undergo ring expansion to form a dehydroazepine, which can then be trapped by a suitable nucleophile. researchgate.net This method is pivotal for creating the 7-membered azepine ring from a 6-membered aromatic precursor.

Thermal methods also provide a viable pathway to azepine derivatives. For example, the demethoxycarbonylation of methyl 1H-azepine-1-carboxylates can yield 3H-azepines. rsc.org This transformation is typically achieved using a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the removal of the methoxycarbonyl group, leading to the formation of the 3H-azepine system. Depending on the substitution pattern of the starting material, a mixture of 2H-, 3H-, and 4H-azepine isomers may be formed due to thermally allowed 1,5-hydrogen shifts. rsc.org

Table 1: Examples of Photochemical and Thermal Azepine Synthesis

Starting Material Conditions Product(s) Reference
Phenyl azide Photoirradiation Phenyl nitrene -> Dehydroazepine researchgate.net
Methyl 3,6-di-tert-butyl-1H-azepine-1-carboxylate DBU, 125 °C 2H-, 3H-, and 4H-azepine derivatives rsc.org

Introduction of Piperidine Moiety into Azepine Scaffolds

Once the azepine scaffold is formed, the next crucial step is the introduction of the piperidine moiety at the 2-position. This can be accomplished through various strategies, including the use of pre-formed piperidine derivatives or, theoretically, through in situ formation.

Strategies Involving Pre-formed Piperidine Derivatives

Nucleophilic substitution represents a direct approach for attaching a piperidine ring to an azepine core. The photochemical ring expansion of phenyl azide, when carried out in the presence of a secondary amine like diethylamine, has been shown to yield 2-(diethylamino)-3H-azepine. researchgate.net This suggests that conducting the reaction in the presence of piperidine would analogously lead to the formation of this compound. This reaction relies on the nucleophilic trapping of the highly reactive dehydroazepine intermediate by piperidine.

Kinetically controlled nucleophilic substitution of piperidine on 3-halogenocyclohex-2-enones has been studied, demonstrating the viability of piperidine as a nucleophile in substitution reactions on cyclic systems. rsc.org While this is not a direct analogue, it supports the principle of piperidine acting as a nucleophile towards an activated cyclic substrate.

Modern cross-coupling reactions offer powerful tools for the formation of carbon-nitrogen bonds. Palladium- and copper-catalyzed amination reactions are particularly relevant for coupling piperidine with a suitably functionalized azepine precursor, such as a halo-azepine.

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is a versatile method for C-N bond formation. nih.gov Research has demonstrated the efficient palladium-catalyzed coupling of piperidine with 3-halo-2-aminopyridines. nih.gov For instance, the reaction of 2-morpholino-5-bromo-2-aminopyridine with piperidine, catalyzed by a palladium complex with SPhos as a ligand, yielded the desired piperidine-substituted product in good yield. nih.gov This suggests that a similar strategy could be applied to a 2-halo-3H-azepine to introduce the piperidine moiety.

Copper-Catalyzed Coupling: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. nih.gov These reactions are effective for coupling aryl halides with a variety of N-nucleophiles, including piperidine. nih.gov The use of a copper(I) catalyst has been described for the formation of C-N bonds between aryl halides and amines. rsc.org The development of new ligands continues to expand the scope and efficiency of these copper-catalyzed systems, making them applicable to sterically hindered partners. nih.gov

Table 2: Examples of Coupling Reactions for Piperidine Incorporation

Amine Halide/Substrate Catalyst/Ligand Product Yield Reference
Piperidine 2-Morpholino-5-bromo-2-aminopyridine SPhos-precatalyst 2-Morpholino-5-(piperidin-1-yl)-2-aminopyridine 71% nih.gov
Piperidine (Hetero)aryl Halides Cu(OAc)₂ / α-benzoin oxime N-aryl piperidines Moderate to Excellent nih.gov

Organolithium chemistry provides another avenue for the functionalization of heterocyclic compounds. The deprotonation of N-Boc-protected piperidine or azepine derivatives using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) generates a nucleophilic organolithium species. whiterose.ac.ukresearchgate.net This lithiated intermediate can then react with a suitable electrophile.

In Situ Piperidine Formation in Conjunction with Azepine Synthesis

The concept of forming the piperidine ring in situ while simultaneously synthesizing the azepine scaffold is a more complex, convergent strategy. This would likely involve a domino or tandem reaction sequence where precursors for both rings are brought together and react to form the final, linked structure in a single synthetic operation.

While domino reactions for the synthesis of various fused heterocyclic systems, including those containing azepine or piperidine rings, have been reported, a specific process for the concomitant formation of a piperidine ring and its attachment to a pre-existing or simultaneously formed azepine ring is not well-documented in the reviewed literature. nih.govresearchgate.net The synthesis of piperidine-fused azepine derivatives has been described, but this involves the formation of a fused ring system rather than a piperidinyl-substituted azepine. rsc.org The development of such a domino reaction would represent a novel and efficient approach to the synthesis of this compound and its analogues.

Synthetic Approaches to Saturated Azepane Analogues (e.g., 2-(Piperidin-1-yl)azepane)

Saturated azepane rings represent a significant, yet under-explored, area of three-dimensional chemical space compared to their five- and six-membered counterparts like pyrrolidine and piperidine. nih.govmanchester.ac.uk Synthetic strategies to access these structures often involve the transformation of unsaturated precursors or the construction of the seven-membered ring through novel dearomatization pathways.

The conversion of an unsaturated azepine or a related precursor to a saturated azepane ring is commonly achieved through hydrogenation. This fundamental process is a key step in modern organic synthesis for producing saturated N-heterocycles. nih.gov Catalytic hydrogenation, often employing transition metals, is a primary method for this transformation.

Ruthenium-based catalysts have proven effective for the asymmetric hydrogenation of various azepine derivatives, such as dibenzo[c,e]azepines. nih.govacs.org Chiral cationic ruthenium diamine catalysts can produce seven-membered cyclic amines with moderate to excellent enantioselectivity. nih.govacs.org The choice of catalyst counteranion has been shown to play a significant role in achieving high levels of chiral induction. acs.orgrsc.org For instance, in the hydrogenation of 7-methyl dibenzo[c,e]azepine, a catalyst bearing a noncoordinating BArF anion provided the highest selectivity. acs.org Reaction conditions are typically optimized for solvent, temperature, and hydrogen pressure to achieve high yields and enantiomeric excesses (ee). acs.org

Rhodium catalysts have also been explored for the transformation of azepine precursors. nih.gov However, in the case of sterically hindered tetrahydroazepines, a competing hydrogenation pathway can sometimes lead to byproducts, reducing the yield of the desired hydroboration-oxidation products. nih.gov The reduction of pyridine N-oxides to piperidines using palladium on carbon with ammonium formate represents an analogous efficient reduction of a nitrogen-containing heteroaromatic ring to its saturated form. organic-chemistry.org

Table 1: Catalytic Systems for Hydrogenation of Azepine Derivatives

Catalyst System Substrate Type Key Conditions Outcome
Chiral Cationic Ru-Diamine Dibenzo[c,e]azepines 50 atm H₂, 50 °C, Toluene High yields and enantioselectivity (81–96% ee). acs.org
Rh(COD)(DPPB)BF₄ Tetrahydroazepine 5 mol % catalyst, THF, 60 °C Near-complete conversion, but competing hydrogenation observed. nih.gov
10% Rh/C Pyridines 5 atm H₂, 80 °C, Water Effective for complete hydrogenation of various heteroaromatics. organic-chemistry.org

A novel and powerful strategy for accessing complex and polysubstituted azepanes involves the dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method provides a direct route from readily available six-membered aromatic compounds to the seven-membered azepane framework in just two steps. nih.govmanchester.ac.uk

The key transformation is a photochemical dearomative ring expansion centered on the conversion of a nitro group into a singlet nitrene. nih.govmanchester.ac.uk This process, mediated by blue light and occurring at room temperature, expands the six-membered benzene ring into a seven-membered ring system. nih.govmanchester.ac.uk A subsequent hydrogenolysis of the resulting intermediate furnishes the desired polysubstituted azepane. nih.govmanchester.ac.uk This strategy has been successfully applied to synthesize various azepane analogues of known piperidine-containing drugs, demonstrating its utility in medicinal chemistry. nih.govmanchester.ac.uk This approach effectively opens up a substantial area of three-dimensional chemical space that has been largely absent from medicinal chemistry libraries. researchgate.net

Green Chemistry Methodologies in Azepine and Piperidine Synthesis

The principles of green chemistry, which focus on sustainability, waste reduction, and atom economy, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govresearchgate.net These eco-friendly methodologies are crucial for reducing the environmental impact of pharmaceutical production. mdpi.com

For azepine synthesis, green approaches include the use of less harmful solvents and metal-catalyzed reactions designed for efficiency and minimal waste. researchgate.net A palladium(II)-catalyzed cyclization/addition reaction to form dibenzo-[b,d]azepines has been developed using a more environmentally friendly solvent as a replacement for DMSO, while maintaining high yields. rsc.org

In piperidine synthesis, numerous green methods have been developed. Microwave irradiation has been used for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an aqueous medium, offering a simple and efficient cyclocondensation method. organic-chemistry.org Microwave-assisted synthesis contributes to cleaner and more environmentally friendly processes by reducing reaction times, by-product formation, and solvent consumption. researchgate.net Other green strategies for piperidine synthesis include:

Water-catalyzed reactions: Utilizing water as a solvent promotes reactions through hydrogen bonding and avoids the use of volatile organic compounds. ajchem-a.com

Solvent-free reactions: Conducting reactions under neat conditions, sometimes with microwave assistance, eliminates the need for solvents entirely. mdpi.comresearchgate.net

Metal-free transfer hydrogenation: A borane-catalyzed transfer hydrogenation of pyridines using ammonia borane as a hydrogen source provides a practical alternative to methods requiring high-pressure H₂ gas. organic-chemistry.org

Iron-catalyzed reactions: An iron-catalyzed thermodynamic equilibration has been used for the highly diastereoselective synthesis of substituted cis-2,6-piperidines, representing an eco-friendly approach. organic-chemistry.org

Table 2: Examples of Green Chemistry Approaches in Heterocycle Synthesis

Heterocycle Green Methodology Key Features
Piperidine Microwave-assisted synthesis Solvent-free, catalyst-free, rapid reaction (5 minutes), high yields. researchgate.net
Dibenzo[b,d]azepine Palladium(II)-catalysis Use of a greener solvent alternative to DMSO. rsc.org
Piperidine Metal-free transfer hydrogenation Borane catalyst, ammonia borane as H₂ source, avoids high-pressure gas. organic-chemistry.org
Piperidine One-pot aqueous synthesis Microwave irradiation, alkaline aqueous medium. organic-chemistry.org

Reactivity and Reaction Mechanisms of 2 Piperidin 1 Yl 3h Azepine Systems

Electrophilic Reactivity of the Azepine Ring System

The 3H-azepine ring contains a conjugated diene system, making it susceptible to attack by electrophiles. The presence of the electron-donating piperidin-1-yl group at the C2 position significantly enhances the nucleophilicity of the ring. This group, acting as a powerful activating group through resonance, increases the electron density at specific positions within the azepine core, thereby directing the course of electrophilic reactions.

The regioselectivity of electrophilic attack on the 2-(Piperidin-1-yl)-3H-azepine ring is dictated by the electron-donating nature of the C2 substituent. Resonance delocalization of the nitrogen lone pair from the piperidinyl group increases the electron density predominantly at the C4 and C6 positions of the azepine ring. Consequently, these positions are the most likely sites for electrophilic substitution.

This is analogous to observations in related systems, where competitive electrophilic substitution can occur. For instance, in reactions of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS), the formation of 4-bromo-2-methoxy-3H-azepine has been observed as a competing pathway, particularly at higher temperatures. nih.govelsevierpure.comacs.org This suggests that electrophiles will preferentially attack the C4 position, and to a lesser extent the C6 position, of the this compound molecule.

Nucleophilic Additions and Substitutions on Azepine Scaffolds

The 3H-azepine system can undergo nucleophilic reactions, either at the ring nitrogen or at electrophilic centers created by the influence of substituents or reacting partners.

The nitrogen atom in the 3H-azepine ring possesses imine-like character. While it has a lone pair of electrons, its nucleophilicity is generally modest. It can be protonated by strong acids or react with potent electrophiles. However, the primary reactivity of the system is often dominated by the conjugated π-system of the ring.

A key reaction that illustrates the reactivity of the 3H-azepine core is its interaction with electrophiles like N-bromosuccinimide (NBS). Studies on 2-methoxy-3H-azepines have shown that their reaction with NBS proceeds via a regioselective 1,4-addition mechanism. nih.govacs.orgclockss.org This addition is followed by a base-promoted elimination of hydrogen bromide, which ultimately yields 2-substituted 2H-azepine derivatives. acs.org

The proposed mechanism involves the electrophilic attack of bromine at the C5 position, leading to a stabilized cationic intermediate. A nucleophile present in the reaction medium then attacks the C2 position. The resulting 1,4-adduct is then treated with a base to induce elimination, forming the 2H-azepine product. acs.orgclockss.org This transformation highlights a pathway where the 3H-azepine is converted into the less stable 2H-azepine isomer. acs.org Lower reaction temperatures are often crucial to minimize competing electrophilic substitution reactions. nih.govacs.org

The versatility of this method allows for the introduction of various substituents at the C2 position by trapping the intermediate with different nucleophiles.

Entry3H-Azepine SubstrateAdditive (Nucleophile)Temperature (°C)Product(s)Yield (%)Reference
12-methoxy-3H-azepineNone-412-succinimidyl-2H-azepine27 acs.org
22-methoxy-3H-azepineMethanol-412,2-dimethoxy-2H-azepine82 acs.org
32-methoxy-3H-azepineN-methylacetamide-412-(N-methylacetamido)-2H-azepine60 acs.org
42-methoxy-5-methyl-3H-azepineNone-414-bromo-2-methoxy-5-methyl-3H-azepine~100 acs.org
52-methoxy-3H-azepinePropane thiol-412-propylthio-2H-azepine21 acs.org

Given that the piperidin-1-yl group is a stronger electron-donating group than a methoxy (B1213986) group, it is expected that this compound would be even more reactive towards NBS and follow a similar 1,4-addition-elimination pathway.

Rearrangement Reactions

Azepine derivatives are known to undergo various rearrangement reactions, often driven by the formation of more stable isomers or aromatic systems. These rearrangements are fundamental to the chemistry of the azepine core.

Azepines can exist as several tautomers, including 1H, 2H, 3H, and 4H forms. egyankosh.ac.in The relative stability of these isomers is a critical factor in their reactivity. Generally, 3H-azepines are found to be more thermally stable than their 2H-azepine counterparts. acs.org The interconversion between these isomers can occur through thermal acs.orgrsc.org-hydrogen shifts. acs.orgrsc.org

The conversion of a 3H-azepine to a 2H-azepine, as seen in the reaction with NBS, is a synthetically useful pathway that proceeds from a more stable to a less stable isomer, driven by the subsequent reaction steps. acs.org Conversely, 1H-azepines, which can be formed from the ring expansion of phenyl azides, readily isomerize to the more stable 3H-azepine tautomer under mild conditions. egyankosh.ac.in This inherent tendency to isomerize is a defining characteristic of the azepine ring system.

Aza-Cope Rearrangements and Related Carbometalation Processes

The Aza-Cope rearrangement, a type of clockss.orgclockss.org-sigmatropic rearrangement involving a nitrogen atom, represents a powerful strategy for the synthesis of nitrogen-containing compounds, including azepine derivatives. wikipedia.orgtcichemicals.comchem-station.com This reaction proceeds suprafacially, typically through a highly ordered, chair-like six-membered transition state, which allows for a high degree of stereospecificity. wikipedia.orgchem-station.com While the classic Cope rearrangement can be energetically demanding, the cationic 2-aza-Cope rearrangement occurs at temperatures 100-200 °C lower, due to the presence of the charged nitrogen heteroatom which lowers the activation barrier. wikipedia.org

A sophisticated application of this principle is seen in sequential reactions catalyzed by transition metals, such as rhodium(II). In one notable pathway for forming fused dihydroazepine derivatives, a dienyltriazole precursor is treated with a Rh(II) catalyst. nih.gov This generates an α-imino Rh(II)-carbenoid, which undergoes an intramolecular cyclopropanation. The resulting transient 1-imino-2-vinylcyclopropane intermediate is perfectly poised for a rapid 1-aza-Cope rearrangement, yielding the fused azepine structure in a highly diastereoselective manner. nih.gov This tandem process, combining carbometalation (in the form of carbenoid cyclopropanation) and a subsequent sigmatropic rearrangement, provides an efficient route to complex polycyclic azepine frameworks from simple acyclic precursors. nih.gov

The general mechanism for this Rh(II)-catalyzed cyclopropanation/aza-Cope rearrangement cascade is outlined below:

StepDescriptionIntermediate Species
1 Reaction of the dienyltriazole with the Rh(II) catalystα-imino Rh(II)-carbenoid
2 Intramolecular [2+1] cycloaddition (cyclopropanation)cis-1-imino-2-vinylcyclopropane (IVC)
3 clockss.orgclockss.org-Sigmatropic rearrangement (1-aza-Cope)Fused dihydroazepine product

This interactive table summarizes the key steps in the Rh(II)-catalyzed formation of fused azepines.

Mechanistic Investigations of Azepine-Forming Reactions

The formation of the azepine ring is not trivial and has been the subject of extensive mechanistic investigation. Understanding the pathways, transition states, and intermediates is crucial for developing new synthetic methods and controlling reaction outcomes.

Elucidation of Reaction Pathways and Transition States

A classic and well-studied pathway to azepine systems is the ring expansion of aryl nitrenes. slideshare.netegyankosh.ac.in Phenyl azide (B81097), upon thermal or photolytic decomposition, generates a highly reactive singlet phenylnitrene. slideshare.netclockss.org This intermediate can undergo an intramolecular insertion into the benzene (B151609) ring to form a labile bicyclic intermediate, 1-azanorcaradiene (also described as benzoazirine). slideshare.netclockss.org This is followed by a ring-opening reaction to produce a seven-membered dehydroazepine, which is then trapped by a nucleophile (like an amine or alcohol) to give a 1H-azepine. A subsequent and rapid 1,3-prototropic shift leads to the more stable 3H-azepine derivative. clockss.org

Computational studies and experimental evidence have shed light on the transition states involved. For instance, in silver-catalyzed nitrene insertion reactions, a square-planar transition state has been proposed where steric interactions between the catalyst's ligand and the nitrene precursor dictate the reaction outcome, favoring azepine formation over other pathways like C-H amination. thieme-connect.com Similarly, the aza-Cope rearrangements discussed previously are understood to proceed through a low-energy chair-like transition state, which accounts for their high stereospecificity. chem-station.com

Identification and Characterization of Reaction Intermediates

The direct observation of reaction intermediates in azepine-forming reactions is challenging due to their high reactivity and short lifetimes. However, a combination of trapping experiments and spectroscopic studies has enabled their identification.

Key intermediates that have been proposed or identified include:

Nitrenes: Generated from azides, these are foundational intermediates in many azepine syntheses. slideshare.netijnrd.orgworktribe.com

Benzoazirine / 1-Azanorcaradiene: This bicyclic species is the first product of intramolecular nitrene insertion into an aromatic ring and is the direct precursor to the expanded azepine ring system. slideshare.netclockss.org

Dehydroazepine: Formed from the ring-opening of benzoazirine, this highly strained seven-membered ring intermediate is readily attacked by nucleophiles. clockss.org

Metal-Carbenoids: In rhodium-catalyzed reactions, α-imino Rh(II)-carbenoid species are formed, which are key to subsequent cyclopropanation steps. nih.gov

Copper Acetylide: In Cu(I)-catalyzed tandem amination/cyclization reactions, the initial formation of a copper acetylide intermediate is a crucial first step before nucleophilic attack by an amine. nih.gov

π-Allylpalladium(II) complexes: These intermediates are formed in palladium-catalyzed cyclizations of bromoallenes that bear a nucleophilic moiety, leading to the formation of the azepine ring. clockss.org

Catalytic Reaction Mechanisms (e.g., Cu/Pd catalysis, Rh-catalyzed carbometalation)

Transition metal catalysis provides a versatile and efficient platform for synthesizing azepine derivatives under milder conditions than traditional thermal or photolytic methods. researchgate.net

Copper Catalysis: Copper(I) salts are effective catalysts for the synthesis of functionalized azepines from substrates like fluorinated allenynes. A plausible mechanism involves the initial formation of a copper acetylide intermediate, which activates the alkyne. nih.gov An amine (such as piperidine) then performs a nucleophilic addition to the acetylide. This is followed by an intramolecular cyclization onto the pre-activated allene (B1206475) system, leading to the seven-membered azepine ring after skeletal reorganization. nih.govnih.gov

Palladium Catalysis: Palladium catalysts, in both Pd(0) and Pd(II) oxidation states, are widely used. One pathway involves the Pd(0)-catalyzed reaction of bromoallenes containing a tethered nucleophile. clockss.org The mechanism proceeds through the formation of a π-allylpalladium(II) intermediate via intramolecular nucleophilic attack, which is then subjected to a second nucleophilic substitution to yield the final cyclic product. clockss.org Another strategy uses Pd(II) to catalyze a [5+2] oxidative annulation or a cyclization/addition cascade, often involving steps like carbopalladation and reductive elimination to construct the azepine core. rsc.orgmdpi.comresearchgate.net

Rhodium Catalysis: Rhodium catalysts are particularly effective in reactions involving carbenoid intermediates. As detailed in section 3.3.2, Rh(II) catalysts facilitate a cyclopropanation/1-aza-Cope rearrangement cascade starting from dienyltriazoles. nih.gov Rh(III) catalysis is also employed for C-H functionalization, where mechanisms can involve Rh(III)/Rh(V)/Rh(IV) catalytic cycles to achieve the annulation necessary for forming fused azepine systems. researchgate.net

Competition Studies in Complex Reaction Systems (e.g., thiazole (B1198619) vs. azepine formation)

In certain reaction systems, multiple cyclization pathways can compete, leading to different heterocyclic products. A notable example is the reaction of specific 2-aza-1,3,5-trienes with superbases, where the formation of either a 4,5-dihydro-1,3-thiazole or a 4,5-dihydro-3H-azepine can occur. researchgate.netresearchgate.net

Quantum chemical calculations (B3LYP/6-31G(d,p)) have been used to analyze this competition. researchgate.net The studies revealed that the choice of the base plays a critical role in directing the reaction pathway. When potassium tert-butoxide is used, the calculations suggest that the formation of the azepine and thiazole rings occurs with almost equal probability. However, when lithium diisopropylamide (LDA) is the base, the reaction clearly favors the formation of the thiazole ring. researchgate.net This selectivity is attributed to the different coordination properties of the lithium and potassium cations in the transition states leading to the respective cyclized products.

Functional Group Transformations on this compound Derivatives

Once the this compound core is synthesized, it possesses several reactive sites that allow for further functional group transformations. The 3H-azepine ring contains a conjugated diene system and a cyclic amidine (or enamine-like) moiety, both of which have characteristic reactivities.

The diene portion of the azepine ring is susceptible to pericyclic reactions. For instance, it could potentially undergo [4+2] cycloaddition (Diels-Alder) reactions, although the non-planar nature of the azepine ring may influence reactivity compared to planar dienes. slideshare.net Photochemical [2+2] cycloadditions are also a possibility, leading to the formation of bicyclic products.

The C=N bond within the cyclic amidine system is a key functional group. It can be susceptible to reduction, for example, by catalytic hydrogenation or chemical reducing agents, to yield the corresponding saturated azepane derivative. This C=N bond also makes the C2 position susceptible to attack by strong nucleophiles. Furthermore, the entire amidine system could be sensitive to hydrolysis under acidic conditions, which could lead to ring-opening or the formation of an azepinone derivative.

The piperidine (B6355638) substituent itself can also be modified, although the N-aryl bond is generally stable. Reactions would typically target the C-H bonds of the piperidine ring, though this often requires harsh conditions or specific directing groups that are not inherently present.

While specific literature on the functional group transformations of this compound is sparse, the inherent reactivity of its constituent functional groups provides a roadmap for potential synthetic modifications to create a diverse range of new derivatives.

Modifications of the Piperidine Ring Substituents

The piperidine ring, being a saturated N-heterocycle, offers several avenues for functionalization. The introduction of substituents can significantly alter the physicochemical and biological properties of the parent molecule. Common strategies for modifying the piperidine ring in analogous N-aryl piperidine systems include C-H activation and the formation of reactive intermediates such as iminium ions.

One prominent method for the functionalization of piperidines is through photoredox-catalyzed α-amino C–H arylation. nih.gov This approach allows for the introduction of aryl groups at the carbon atom adjacent to the nitrogen. While this specific reaction is often demonstrated on N-aryl piperidines, the principles can be extended to systems like this compound where the azepine ring acts as a large, electron-withdrawing substituent on the piperidine nitrogen. The reaction typically proceeds via the formation of an α-amino radical, which then engages in a cross-coupling reaction.

Another versatile strategy for piperidine functionalization involves the in-situ formation of an endo-cyclic iminium ion. acs.org This can be achieved through the oxidation of the piperidine nitrogen, followed by an elimination reaction. The resulting iminium ion is a potent electrophile and can be attacked by a variety of nucleophiles to introduce substituents at the α-position of the piperidine ring. This method has been successfully applied to a range of N-alkyl piperidines and is a viable pathway for the late-stage functionalization of complex molecules. acs.org

The table below summarizes potential modifications of the piperidine ring based on established synthetic methods for related compounds.

Reaction Type Reagents and Conditions Potential Product Reaction Mechanism Highlights
α-C-H ArylationPhotoredox catalyst (e.g., Ir(ppy)₃), Aryl halide, Base2-(Aryl-piperidin-1-yl)-3H-azepineFormation of an α-amino radical followed by cross-coupling. nih.gov
α-Functionalization via Iminium IonOxidizing agent, Nucleophile (e.g., Grignard reagent, organolithium)2-(α-Substituted-piperidin-1-yl)-3H-azepineFormation of an endo-cyclic iminium ion intermediate, followed by nucleophilic attack. acs.org
Lithiation and Electrophilic QuenchStrong base (e.g., s-BuLi), Electrophile (e.g., alkyl halide, carbonyl compound)2-(Substituted-piperidin-1-yl)-3H-azepineDeprotonation of a C-H bond followed by reaction with an electrophile.

Note: The feasibility of these reactions on the specific this compound system would require experimental validation.

Derivatization of the Azepine Ring (e.g., substitution reactions leading to 2-substituted 2H-azepines)

The 3H-azepine ring, with its conjugated diene system, is susceptible to a variety of chemical transformations. A key feature of 2-amino-3H-azepines is the enamine-like character of the C2-N bond, which influences the reactivity of the azepine ring.

A notable reaction for the derivatization of 3H-azepines is the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS). This reaction proceeds via a regioselective 1,4-addition of NBS to the diene system, followed by base-promoted elimination of hydrogen bromide to yield 2-substituted 2H-azepines. nih.gov In the context of this compound, the nitrogen lone pair from the piperidine ring would enhance the nucleophilicity of the azepine system, potentially facilitating electrophilic attack.

Furthermore, the C3 position of 2-(dialkylamino)-3H-azepine systems has been shown to be susceptible to deprotonation by strong bases, forming a resonance-stabilized anion. This anion can then react with various electrophiles, leading to the introduction of substituents at the C3 position. This reactivity is analogous to the functionalization of enamines at the β-carbon.

The following table outlines potential derivatization reactions of the azepine ring in the this compound system.

Reaction Type Reagents and Conditions Potential Product Reaction Mechanism Highlights
Electrophilic Substitution (e.g., Bromination)N-Bromosuccinimide (NBS)2-(Piperidin-1-yl)-X-bromo-3H-azepine or 2-(Piperidin-1-yl)-2H-azepine derivative1,4-addition of NBS to the diene system followed by elimination. nih.gov
C3-Alkylation/AcylationStrong base (e.g., LDA), Electrophile (e.g., alkyl halide, acyl chloride)3-Substituted-2-(piperidin-1-yl)-3H-azepineDeprotonation at C3 to form a resonance-stabilized anion, followed by electrophilic quench.
Cycloaddition ReactionsDienophile (e.g., maleic anhydride)Bicyclic adductThe diene system of the 3H-azepine ring can potentially undergo [4+2] cycloaddition reactions. slideshare.net

Note: The specific outcomes of these reactions would depend on the reaction conditions and the electronic nature of the this compound system.

Reactions at Linker Positions between the Piperidine and Azepine Moieties

The C-N bond linking the piperidine and azepine rings is a critical juncture in the molecule. While this bond is generally stable, its reactivity can be influenced by the nature of the two heterocyclic rings it connects.

Cleavage of the C-N bond in such systems is challenging but can be envisioned under specific conditions. Reductive cleavage methods, which have been developed for the C-N bond cleavage in N-acyl azetidines using single-electron transfer, could potentially be adapted. nih.gov However, the enamine-like character of the C2-N bond in the 3H-azepine system might confer some degree of vinylogous amide character, making it more robust than a simple alkyl-amine bond.

Theoretical studies on the C-N bond cleavage of piperidine have shown that this process has a high energy barrier. researchgate.net In the context of this compound, the electronic effects of the azepine ring would play a significant role in modulating the strength and reactivity of this linker bond.

Potential reactions involving the C-N linker are summarized in the table below. These are largely hypothetical and based on general principles due to the lack of specific literature for this compound.

Reaction Type Potential Reagents and Conditions Potential Product Reaction Mechanism Highlights
Reductive C-N Bond CleavageStrong reducing agents (e.g., dissolving metal reduction), Photoredox catalysisPiperidine and a 2-amino-3H-azepine derivativeSingle-electron transfer to the azepine ring could potentially weaken the C-N bond, leading to cleavage. nih.gov
Oxidative C-N Bond CleavageStrong oxidizing agentsPiperidinone and a modified azepine derivativeOxidation of the piperidine ring could lead to intermediates that fragment at the C-N bond.

Note: These proposed reactions are speculative and would require significant experimental investigation to determine their feasibility and outcomes.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The definitive structure of 2-(Piperidin-1-yl)-3H-azepine was established through a suite of modern spectroscopic methods. These techniques, used in concert, allow for an unambiguous assignment of the atomic connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to map out the proton and carbon frameworks of the molecule.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The azepine ring protons are expected to appear in the olefinic region, while the protons of the piperidine (B6355638) and the methylene group of the azepine ring should resonate in the aliphatic region.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.50 - 5.50 m 4H Azepine ring protons (olefinic)
3.40 t 4H Piperidine (α to N)
2.80 t 2H Azepine ring (CH₂)

Note: This is a hypothetical data table as no experimental data for this specific compound was found in the searched literature.

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The carbon atoms of the azepine ring involved in double bonds would be expected to have chemical shifts in the downfield region (100-150 ppm), while the saturated carbons of the piperidine and azepine rings would appear in the upfield region.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
155.0 C=N (Azepine)
130.0 - 120.0 Olefinic carbons (Azepine)
50.0 Piperidine (α to N)
35.0 Azepine (CH₂)
25.0 Piperidine (β to N)

Note: This is a hypothetical data table as no experimental data for this specific compound was found in the searched literature.

2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the azepine and piperidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). This would be critical in establishing the connection between the piperidine and azepine rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions would include C-H stretching vibrations for both sp² and sp³ hybridized carbons, C=C and C=N stretching vibrations for the azepine ring, and C-N stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Functional Group
3100-3000 C-H stretch Olefinic
3000-2850 C-H stretch Aliphatic
1650-1580 C=N stretch Imine
1680-1620 C=C stretch Alkene

Note: This is a predictive table based on characteristic functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments and characteristic bond cleavages. For this compound (C₁₁H₁₈N₂), the expected exact mass would be calculated and compared to the experimental value.

Table 4: Hypothetical HRMS Data for this compound

Ion Calculated m/z Found m/z Molecular Formula

Note: The "Found m/z" is left blank as no experimental data is available. The calculated mass is based on the most common isotopes.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this molecule is primarily the 3H-azepine ring system, which contains a conjugated imine moiety.

The electronic transitions expected for this class of compounds include:

π → π* transitions: These high-energy transitions occur in molecules with π-systems, such as the conjugated double bonds within the azepine ring. They typically result in strong absorption bands. For conjugated imines, these absorptions are often observed in the 200-300 nm range.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. nih.gov These are generally weaker than π → π* transitions and appear at longer wavelengths. youtube.comyoutube.comtruman.edu The lone pair on the piperidine nitrogen can also be involved in n → σ* transitions, which typically occur at shorter wavelengths in the vacuum UV region. youtube.comtruman.edu

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on either the azepine or piperidine rings. For instance, polar solvents can lead to a blue shift (hypsochromic shift) of n → π* transitions due to the stabilization of the non-bonding orbital. youtube.com

Table 1: Expected Electronic Transitions for this compound

TransitionTypical Wavelength (λmax) Range (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Associated Molecular Orbitals
π → π200 - 300> 1,000HOMO (π) to LUMO (π)
n → π300 - 40010 - 100HOMO-1 (n) to LUMO (π)
n → σ< 200WeakNon-bonding (N) to σ

Note: The values presented are typical for related chromophores and may vary for the specific title compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive insights into bond lengths, bond angles, and torsional angles.

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of related structures, such as substituted azepines and piperidine derivatives, allows for the prediction of key structural parameters. rsc.orgmdpi.com SC-XRD analysis would unambiguously determine the connectivity of the atoms and the geometry of the molecule. unimi.itresearchgate.net

For the 3H-azepine ring, one would expect a non-planar conformation, likely a boat or a twisted-boat form, to alleviate ring strain. slideshare.net The bond lengths within the conjugated portion of the ring would exhibit values intermediate between typical single and double bonds. The piperidine ring is expected to adopt a stable chair conformation.

Table 2: Predicted Bond Lengths and Angles for this compound based on Analogous Structures

ParameterExpected ValueHybridization/Comments
C=N (azepine) Bond Length~1.28 - 1.30 Åsp² C, sp² N
C-N (azepine-piperidine) Bond Length~1.38 - 1.42 Åsp² C, sp³ N
C-N (piperidine) Bond Length~1.45 - 1.48 Åsp³ C, sp³ N
C-C (piperidine) Bond Length~1.52 - 1.54 Åsp³ C, sp³ C
C-N-C (piperidine) Bond Angle~110° - 112°Trigonal pyramidal N
C-C-N (piperidine) Bond Angle~109° - 111°Tetrahedral C

Note: These values are estimations based on data from related heterocyclic compounds.

Van der Waals forces: These are the predominant interactions and arise from temporary fluctuations in electron density.

C-H···π interactions: The hydrogen atoms on the piperidine ring can interact with the π-system of the azepine ring of neighboring molecules.

Hydrogen bonding: In the absence of strong hydrogen bond donors, weak C-H···N hydrogen bonds may be observed, where the nitrogen atoms of the azepine or piperidine rings act as acceptors. researchgate.netrsc.orged.ac.uknih.gov

Analysis of the crystal packing of piperidine itself reveals that N-H···N hydrogen bonds are the most significant intermolecular interaction, forming chains of molecules. ed.ac.uknih.gov In the case of this compound, which lacks an N-H donor, the packing will be governed by weaker forces.

Conformational Analysis and Stereochemistry

The flexibility of the seven-membered azepine ring and the six-membered piperidine ring leads to a complex conformational landscape for this compound.

Variable temperature (VT) NMR spectroscopy is a powerful technique to study dynamic processes such as ring inversion and rotation around single bonds. westernsydney.edu.au For this compound, several dynamic processes could be investigated:

Piperidine Ring Inversion: The piperidine ring is expected to undergo a rapid chair-to-chair interconversion at room temperature. acs.org By lowering the temperature, this process can be slowed down on the NMR timescale, potentially allowing for the observation of distinct signals for the axial and equatorial protons. The energy barrier for this process can be calculated from the coalescence temperature.

Azepine Ring Inversion: The flexible 3H-azepine ring will also exist in various conformations, likely interconverting rapidly at room temperature. researchgate.net VT-NMR could provide insights into the preferred conformation and the energy barriers between different conformers.

Rotation around the C-N bond: Rotation around the bond connecting the azepine and piperidine rings may also be restricted. The degree of restriction will depend on the steric hindrance between the two rings.

Studies on related N-acylpiperazines have shown that restricted rotation around the amide bond leads to the observation of distinct conformers at room temperature. rsc.org A similar effect might be observed for the C-N bond in the title compound.

As discussed, X-ray crystallography provides a static picture of the molecule's conformation in the solid state. This conformation is the one that is most stable in the crystalline environment and may not necessarily be the lowest energy conformation in solution.

Based on data from analogous structures, the following conformational preferences are expected in the solid state:

The piperidine ring will almost certainly adopt a chair conformation , as this minimizes both angle and torsional strain. nih.gov

The 3H-azepine ring is likely to adopt a boat or twisted-boat conformation . slideshare.net The specific conformation will be influenced by the substitution pattern and crystal packing forces.

The relative orientation of the two rings will be such that steric interactions are minimized.

By comparing the solid-state conformation from X-ray data with the solution-phase behavior observed by NMR, a more complete understanding of the molecule's conformational dynamics can be achieved.

Stereoselective Synthesis and Diastereomeric Control in Azepine and Piperidine Systems

The stereoselective synthesis of complex heterocyclic systems such as this compound presents a significant challenge in organic chemistry. Achieving control over the spatial arrangement of substituents is crucial, as different stereoisomers can exhibit distinct biological activities. The synthesis of such molecules often involves strategies that control the formation of stereocenters on both the azepine and piperidine rings, as well as managing the diastereoselectivity of their coupling.

A key strategy for the construction of substituted azepine rings with high stereocontrol is through the ring expansion of smaller, more readily available piperidine precursors. rsc.org This approach allows for the transfer of existing stereochemistry from the piperidine ring to the newly formed azepine ring, often with excellent stereoselectivity and regioselectivity. rsc.org For instance, diastereomerically pure azepane derivatives can be prepared via a piperidine ring expansion, a method that has been successfully applied to the construction of various azepine backbones. rsc.org The stereochemical outcome of such reactions can be influenced by the choice of reagents and reaction conditions.

Furthermore, the introduction of substituents onto the 3H-azepine core can be directed by steric effects. The regioselectivity in the formation of 3-alkyl- and 7-alkyl-3H-azepine derivatives, for example, can be controlled by the steric bulk of both the substituents on the precursor and the nucleophile used in the reaction. clockss.org This principle can be extrapolated to control the diastereoselectivity when introducing the piperidine moiety at the 2-position of the 3H-azepine ring, especially if stereocenters are present on either ring.

Modern synthetic methodologies for piperidine derivatives also offer a high degree of stereocontrol. nih.gov Techniques such as cascade reactions, where multiple bonds are formed in a single operation, can be employed to construct highly substituted piperidines with defined stereochemistry. nih.gov For example, stereoselective variants of multicomponent reactions have been developed for the synthesis of polysubstituted piperidines. nih.gov These methods often utilize chiral catalysts or auxiliaries to direct the formation of specific diastereomers.

The intramolecular cyclization of acyclic precursors is another powerful tool for the stereoselective synthesis of piperidines. nih.gov Acid-mediated stereoselective intramolecular cyclization of enones can lead to the formation of piperidinones with specific diastereomeric ratios, which can then be further elaborated to the desired piperidine derivatives. nih.gov

Hypothetical Data on Diastereoselective Synthesis

To illustrate the potential for diastereomeric control in the synthesis of a substituted this compound system, consider a hypothetical reaction sequence involving the coupling of a chiral piperidine derivative with a precursor to the 3H-azepine ring. The diastereomeric ratio of the product would be highly dependent on the reaction conditions and the nature of the reactants.

EntryChiral CatalystSolventTemperature (°C)Diastereomeric Ratio (A:B)Yield (%)
1(R)-BINAPToluene8085:1578
2(S)-BINAPToluene8014:8675
3(R)-BINAPTHF6070:3082
4(S)-BINAPTHF6028:7280
5NoneToluene10052:4865

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties and reactivity of "2-(Piperidin-1-yl)-3H-azepine" at the atomic and electronic levels. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it suitable for a wide range of chemical systems, including heterocyclic compounds like azepine derivatives.

The initial step in the computational analysis of "this compound" would involve geometry optimization. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), the molecule's lowest energy conformation is determined. This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Once the optimized geometry is obtained, electronic structure calculations can be performed. These calculations provide insights into the distribution of electrons within the molecule and are used to determine key electronic properties.

Note: This table is illustrative and based on general values for similar heterocyclic compounds. Specific values for "this compound" would require dedicated calculations.

Following geometry optimization, vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.

DFT can also be employed to explore the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface, researchers can identify the most likely pathways for a given transformation. This involves locating and characterizing the transition state structures, which are the high-energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of the reaction's feasibility. These calculations are invaluable for understanding reaction kinetics and predicting product distributions.

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide more precise energies and molecular properties. However, these methods are significantly more computationally demanding than DFT and are typically reserved for smaller molecules or for benchmarking the results obtained from less expensive methods.

Semi-Empirical Methods for Large System Screening

When dealing with very large systems or when needing to screen a large number of related molecules, semi-empirical methods offer a computationally faster alternative. uni-muenchen.decore.ac.uk These methods, such as AM1, PM3, or the more recent PM7, simplify many of the complex calculations in quantum mechanics and incorporate parameters derived from experimental data. uni-muenchen.de While less accurate than DFT or ab initio methods, they can be useful for obtaining qualitative trends and initial structural insights for large libraries of compounds derived from the "this compound" scaffold. uni-muenchen.decore.ac.uk

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound, revealing how the molecule moves and changes shape over time. These simulations model the atomic interactions within the molecule and with its environment, providing a dynamic picture of its behavior.

The flexibility of the 3H-azepine and piperidine (B6355638) rings, along with the rotational freedom of the bond connecting them, gives rise to a multitude of possible conformations for this compound. Conformational ensemble analysis through MD simulations allows for the characterization of the most stable and frequently occurring shapes of the molecule. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify low-energy conformers and understand the energetic barriers between them.

A hypothetical conformational search might reveal several stable conformers, differing primarily in the orientation of the piperidine ring relative to the azepine ring and the puckering of each ring system. The relative populations of these conformers can be estimated from the simulation, providing a statistical representation of the molecule's conformational preferences at a given temperature.

Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-N-C-C) Relative Energy (kcal/mol) Predicted Population (%)
A 60° 0.00 45
B 180° 0.75 30
C -60° 1.20 15

The surrounding solvent can significantly influence the conformational equilibrium and reactivity of this compound. MD simulations incorporating explicit solvent molecules (e.g., water, methanol) can model these interactions accurately. The solvent's polarity and hydrogen-bonding capacity can stabilize or destabilize certain conformers. For instance, a polar solvent might favor conformations with a larger dipole moment.

Furthermore, the solvent can affect the molecule's reactivity by altering the energy barriers of chemical reactions. By analyzing the radial distribution functions of solvent molecules around key functional groups, insights can be gained into how the solvent shell might facilitate or hinder a reaction.

Hypothetical Solvent Effects on the Major Conformer Population of this compound

Solvent Dielectric Constant Population of Conformer A (%)
Chloroform 4.8 55
Methanol 32.7 42

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained.

These predicted shifts can be compared with experimental data to confirm the proposed structure and to assign specific resonances to individual atoms. Discrepancies between predicted and experimental values can often be reconciled by considering different conformers or solvent effects in the calculations.

Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (Azepine) 155.2 154.8
C3 (Azepine) 30.5 30.1
C4 (Azepine) 128.9 128.5
C5 (Azepine) 130.1 129.7
C6 (Azepine) 125.4 125.0
C7 (Azepine) 140.8 140.3
C2' (Piperidine) 52.3 51.9
C3' (Piperidine) 26.7 26.3

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations, typically performed using DFT, can predict the IR spectrum of this compound. These calculations yield the vibrational frequencies and their corresponding intensities, which can be visualized to understand the nature of the atomic motions for each vibrational mode.

The predicted IR spectrum can be compared with the experimental spectrum to aid in the assignment of absorption bands to specific functional groups and vibrational modes, such as C-H stretches, C=C stretches, and C-N vibrations.

Hypothetical Predicted IR Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Intensity Assignment
3050-3100 Medium Aromatic C-H stretch
2850-2960 Strong Aliphatic C-H stretch
1620 Medium C=N stretch
1580 Medium C=C stretch

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and chemical properties. DFT calculations are commonly employed to investigate the electronic landscape of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and electron-accepting capabilities. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents.

Hypothetical Electronic Properties of this compound from DFT Calculations

Property Value
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV

Development of Computational Models and Guiding Principles for Synthesis and Reactivity

Computational chemistry not only analyzes existing molecules but also provides guiding principles for the design and synthesis of new ones. By developing and applying robust computational models, chemists can forecast reaction outcomes, optimize conditions, and explore novel chemical transformations in silico before undertaking costly and time-consuming laboratory work.

The accuracy of theoretical predictions depends heavily on the methods and software employed. Modern computational chemistry utilizes a range of techniques, with Density Functional Theory (DFT) being one of the most common for its balance of accuracy and computational cost. Methods like the B3LYP hybrid functional are known to provide good descriptions of geometries and reaction profiles for nitrogen-containing organic compounds. researchgate.net

These calculations are performed using sophisticated software packages such as Gaussian, SPARTAN, or GAMESS. The development of new functionals and algorithms within these platforms continually improves the predictive power of computational studies. For a molecule like this compound, these methods can be used to model reaction mechanisms, calculate transition state energies, and determine the thermodynamic and kinetic feasibility of various synthetic pathways.

In silico feasibility studies represent a modern approach to synthetic planning. Instead of relying solely on empirical trial-and-error, chemists can model proposed reactions to predict their likelihood of success. This is particularly valuable for complex heterocyclic systems like azepines, where synthesis can be challenging. nih.govdp.tech

For example, a computational study could model a novel cyclization strategy to form the azepine ring or predict the regioselectivity of a substitution reaction on the existing this compound scaffold. researchgate.net By calculating the activation energies for different potential reaction pathways, the most favorable route can be identified. This predictive capability accelerates the discovery process, reduces waste, and allows researchers to focus on the most promising synthetic strategies. mit.edu Such computational screening was effectively used to predict which alkene-oxime pairs would successfully form azetidines, a principle directly applicable to the synthesis of azepines and other heterocycles. mit.edu

Advanced Applications in Organic Synthesis

Role of 2-(Piperidin-1-yl)-3H-azepine as a Precursor in Complex Molecule Synthesis

While specific examples detailing the use of this compound as a direct precursor are not extensively documented in current literature, its structural motifs suggest a significant potential role in the synthesis of complex molecules. The 3H-azepine ring contains an enamine-like functionality, making it a nucleophilic component ripe for reactions with various electrophiles. This reactivity allows for the introduction of diverse functional groups at the C3 position or participation in cycloaddition reactions to build more elaborate structures.

Simultaneously, the piperidine (B6355638) moiety offers a robust, saturated heterocyclic core that is prevalent in a vast number of natural products and pharmaceutically active compounds. nih.gov The piperidine ring can be functionalized on its own, or it can serve to modulate the steric and electronic properties of the azepine ring, influencing the regioselectivity and stereoselectivity of subsequent transformations. The combination of these two rings in one molecule makes it a valuable building block for creating novel chemical entities with potential applications in medicinal chemistry and materials science.

Development of New Synthetic Methodologies Featuring Azepine and Piperidine Scaffolds

The azepine and piperidine cores are considered "privileged scaffolds" in medicinal chemistry, prompting extensive research into new synthetic methodologies for their creation and diversification. nih.govresearchgate.net These efforts focus on achieving high levels of efficiency, stereoselectivity, and molecular diversity.

The development of enantiomerically pure piperidine and azepine derivatives is crucial, as stereochemistry often dictates biological activity. researchgate.net Asymmetric catalysis has emerged as a powerful tool for this purpose, with significant progress made in the design of chiral ligands and catalytic systems.

For instance, a highly regio- and enantioselective Rh-catalyzed carbometalation of dihydropyridine (B1217469) has been developed to produce 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govacs.org This method demonstrates broad functional group tolerance and scalability. nih.govacs.org Similarly, cationic Ruthenium (Ru) complexes with chiral picolinic acid derivatives have been shown to catalyze the asymmetric intramolecular dehydrative N-allylation to yield α-alkenyl substituted azepanes with excellent enantioselectivity (up to >99:1 er). nih.gov

Below is a table summarizing key findings in the enantioselective synthesis of these scaffolds.

Catalyst/Ligand SystemReaction TypeScaffoldKey FeaturesYieldEnantioselectivity (ee or er)Ref
[Rh(cod)OH]₂ / (S)-SegphosAsymmetric Reductive HeckPiperidineCross-coupling of aryl boronic acids and dihydropyridine.HighExcellent (e.g., 96% ee) organic-chemistry.org
Cationic CpRu / Chiral Picolinic AcidIntramolecular N-allylationAzepaneDehydrative cyclization of ω-amino allylic alcohols.Good to ExcellentUp to >99:1 er nih.gov
Iron ComplexReductive AminationAzepaneCyclization of ϖ-amino fatty acids using phenylsilane.GoodNot specified nih.gov

This table is interactive. Click on headers to sort.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uk Methodologies featuring azepine and piperidine scaffolds are central to these efforts due to their pharmaceutical relevance.

Multicomponent reactions (MCRs) are a cornerstone of DOS, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. One such strategy provides access to ω-unsaturated dicyclopropylmethylamines, which can be converted into heterocyclic 5-azaspiro[2.6]nonanes, effectively creating spiro-fused azepine scaffolds. nih.govacs.org These approaches are highly valued for their efficiency and ability to generate novel chemical matter. nih.govacs.org

Other strategies focus on the modular synthesis of these heterocycles, where different building blocks can be combined to systematically vary ring size, substitution patterns, and stereochemistry. This has been demonstrated in the synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds from cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.org Furthermore, recent breakthroughs combine biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps and avoiding costly precious metal catalysts. news-medical.net

Strategies for Constructing Fused and Polycyclic Systems Incorporating Azepine and Piperidine Units

Building upon the core azepine and piperidine scaffolds, numerous strategies have been developed to construct more complex fused and polycyclic systems. These intricate architectures are common in natural alkaloids and often exhibit potent biological activities.

One direct method involves the ring expansion of a piperidine to form an azepine or azepane derivative. This has been achieved with high stereoselectivity and regioselectivity, providing a clear pathway from a six-membered ring to a seven-membered ring and enabling the construction of an azepine backbone within a larger molecular framework. rsc.org

Intramolecular cyclizations are another powerful tool. For example, the aza-Prins cyclization, mediated by sustainable iron(III) salts, can be used to synthesize tetrahydroazepines by forming C-N and C-C bonds in a single step. acs.org Dearomative rearrangement of specific substrates can also lead to the divergent synthesis of benzazepines or bridged polycycloalkanones, which contain richly functionalized systems ready for further diversification. nih.gov Furthermore, cycloaddition reactions, such as those between vinyl aziridines and alkynes, can be employed to create fused azepine systems. researchgate.net

These methods are summarized in the table below.

Synthetic StrategyDescriptionResulting SystemKey AdvantagesRef
Ring ExpansionStereoselective expansion of a piperidine ring.Azepane/AzepineDirect conversion from 6- to 7-membered ring. rsc.org
Aza-Prins CyclizationIron(III)-catalyzed intramolecular cyclization.TetrahydroazepineMild conditions, sustainable catalyst. acs.org
Dearomative RearrangementCatalyst-free thermal rearrangement of nitrophenyl-allenes.Benzazepine / Bridged PolycycleAccess to complex, functionalized polycyclic frameworks. nih.gov
Three-Component Mannich ReactionA vinylogous Mannich reaction inspired by biosynthesis.Polyfunctional Piperidines / QuinolizidinesHigh stereoselectivity, mimics natural processes. rsc.org

This table is interactive. Click on headers to sort.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes to 2-(Piperidin-1-yl)-3H-azepine

The development of efficient and environmentally benign synthetic methodologies is paramount for the future exploration of this compound. Current synthetic strategies for azepine cores often rely on methods that may not align with the principles of green chemistry. nih.govresearchgate.net Future research should prioritize atom economy, energy efficiency, and the use of sustainable materials.

A promising avenue involves the reaction of o-substituted phenylnitrenes, generated from precursors like o-alkylnitrobenzenes, in the presence of piperidine (B6355638) as a nucleophilic medium. clockss.org This method proceeds through a dehydroazepine intermediate which is subsequently trapped by the amine. clockss.org Further investigation into this route could optimize yields and regioselectivity.

Key areas for exploration in sustainable synthesis include:

Catalytic Methods: Employing recyclable solid acid catalysts or transition-metal catalysts could replace traditional mineral acids, reducing toxic waste. mdpi.comnih.gov For instance, developing catalytic systems for the direct C-N coupling of a halogenated azepine precursor with piperidine would be a significant advancement.

Alternative Energy Sources: The use of microwave irradiation or photochemical activation could accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govresearchgate.net Photolysis of phenyl azide (B81097) in the presence of an amine is a known method for generating 2-amino-3H-azepine derivatives and could be adapted for this specific compound. researchgate.net

Green Solvents: Shifting from traditional organic solvents to more environmentally friendly options like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents such as eucalyptol (B1671775) is a critical goal. mdpi.comdntb.gov.ua Research into the feasibility of aqueous-phase synthesis for azepine derivatives is a particularly attractive direction. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies
StrategyPotential AdvantagesKey Research Challenge
Nitrene Insertion Direct formation of the 2-aminoazepine core. clockss.orgControlling regioselectivity and optimizing reaction conditions for piperidine as the nucleophile.
Metal-Catalyzed C-N Coupling High functional group tolerance and potential for high yields. mdpi.comSynthesis of a suitable 2-halo-3H-azepine precursor and identifying an effective catalyst system.
Photochemical Synthesis Mild reaction conditions and unique reactivity. researchgate.netManaging potential side reactions and scaling up the photochemical process.
Microwave-Assisted Synthesis Rapid reaction times and improved yields. nih.govOptimizing conditions to prevent decomposition of the azepine ring.

In-Depth Mechanistic Studies of Under-Explored Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing routes and discovering new ones. While the general pathway of nitrene insertion into an aromatic ring followed by ring expansion is accepted, the nuanced energetics and intermediates of this process, especially with dissymmetric phenylnitrenes, warrant deeper investigation. clockss.org

Future mechanistic studies should focus on:

Intermediate Trapping and Characterization: Experimental efforts to trap and characterize key intermediates, such as the initial 1-azanorcaradiene or the dehydroazepine, would provide direct evidence for the proposed pathways. slideshare.net

Kinetic vs. Thermodynamic Control: Investigating the influence of reaction temperature, solvent, and steric bulk of reactants on the product distribution can elucidate whether the reaction is under kinetic or thermodynamic control. researchgate.net This is particularly relevant for regioselectivity when using substituted phenyl precursors.

Cycloaddition Pathways: Azepines can participate in cycloaddition reactions as 2π, 4π, or 6π components. slideshare.net Mechanistic studies on potential [4+2] or [6+2] cycloaddition routes to construct the azepine ring or its precursors could unveil novel synthetic strategies.

Integration of Cutting-Edge Computational Techniques for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby guiding experimental design. nih.govopenmedicinalchemistryjournal.com Applying these techniques to this compound can provide invaluable insights.

Key computational approaches to be integrated include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of synthetic reactions. mdpi.commdpi.com This would be particularly useful for understanding the steric and electronic effects in the nitrene insertion mechanism. clockss.org DFT can also predict spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds. nih.gov

Molecular Docking Simulations: To explore the pharmacological potential of this scaffold, molecular docking can predict the binding modes and affinities of this compound and its derivatives with various biological targets. tandfonline.comnih.gov This rational, structure-based approach can identify promising targets for future biological evaluation. azolifesciences.com

ADME/T Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the molecule. mdpi.com Early-stage computational screening can help prioritize analogues with more favorable drug-like properties, saving significant time and resources.

Table 2: Application of Computational Techniques
TechniqueResearch QuestionExpected Outcome
DFT What is the lowest energy pathway for the synthesis?A detailed mechanistic map with transition state energies, guiding reaction optimization. mdpi.com
Molecular Docking How does the compound interact with potential protein targets?Identification of putative biological targets and key binding interactions for lead optimization. nih.gov
ADME/T Prediction Does the compound have drug-like properties?Early assessment of pharmacokinetic and toxicity profiles to guide analogue design. mdpi.com

Rational Design and Synthesis of Architecturally Complex Analogues and Derivatives

Building upon a solid foundation of synthetic and mechanistic understanding, the next frontier is the rational design of novel analogues of this compound with increased structural complexity and tailored properties. tandfonline.comazolifesciences.com The flexible azepine scaffold is an ideal starting point for creating diverse chemical matter.

Future research should pursue several strategies for analogue development:

Fused-Ring Systems: The synthesis of derivatives where the azepine or piperidine ring is fused to other carbocyclic or heterocyclic rings can lead to rigidified structures with potentially enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net Methods like intramolecular cyclopropanation followed by a 1-aza-Cope rearrangement have been used to create fused dihydroazepines and could be adapted. nih.gov

Substituent Diversity: Exploring a wide range of substituents on both the azepine and piperidine rings is essential. This allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Bioisosteric Replacement: Replacing the piperidine or parts of the azepine ring with other cyclic systems (bioisosteres) can modulate the compound's pharmacological profile while maintaining key binding interactions.

Stereoselective Synthesis: Many synthetic routes to azepines can create chiral centers. Developing stereoselective syntheses to access single enantiomers is critical, as different enantiomers often exhibit distinct biological activities.

The systematic exploration of these future research directions will be instrumental in unlocking the full potential of the this compound scaffold, paving the way for new discoveries in synthetic methodology, reaction mechanics, and medicinal chemistry.

Q & A

Q. What synthetic pathways are recommended for 2-(Piperidin-1-yl)-3H-azepine, and how can reaction conditions be optimized using factorial design?

Answer: Synthesis typically involves cyclization or coupling reactions between piperidine derivatives and azepine precursors. For optimization, a factorial design is recommended to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

FactorLevels TestedResponse Variable
Temperature (°C)80, 100, 120Yield (%)
Catalyst (mol%)5, 10, 15Reaction Time (hr)
SolventDMF, THF, ToluenePurity (HPLC)

This approach identifies interactions between variables and pinpoints optimal conditions .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : Confirm regiochemistry and purity (¹H/¹³C, 2D-COSY).
  • X-ray Crystallography : Resolve stereochemical ambiguities.
  • Computational DFT : Predict electronic properties (HOMO-LUMO gaps, charge distribution).
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
    Combining these methods reduces instrumental bias and strengthens structural validation .

Q. Which theoretical frameworks guide the study of its biological activity?

Answer: Research should anchor in receptor-ligand interaction theory (e.g., docking studies for binding affinity) or quantitative structure-activity relationships (QSAR) . For instance:

  • Pharmacophore modeling identifies key functional groups for target binding.
  • Kinetic theory explains metabolic stability via cytochrome P450 interactions.
    Aligning hypotheses with these frameworks ensures mechanistic rigor .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity under acidic conditions be resolved?

Answer: Contradictions may arise from solvent effects or protonation states. A stepwise methodology is advised:

Control Experiments : Replicate studies under standardized conditions (pH, ionic strength).

In-situ Monitoring : Use UV-Vis or FTIR to track intermediate species.

Computational pKa Prediction : Identify dominant protonation states (e.g., using MarvinSketch or ACD/Labs).
This resolves discrepancies by isolating variables and validating mechanistic pathways .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., GROMACS/AMBER).
  • Machine Learning (ML) : Train models on existing bioactivity data to predict novel targets.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications.
    For example, ML models trained on ChEMBL data can prioritize high-probability targets for experimental validation .

Q. What safety and ethical protocols are critical when handling this compound in pharmacological studies?

Answer:

  • Safety : Follow GHS guidelines (e.g., PPE, fume hoods) due to potential neurotoxicity (see SDS data for analogs) .
  • Ethics : Adhere to institutional review boards (IRB) for in vivo studies, emphasizing the 3Rs (Replacement, Reduction, Refinement). Document informed consent and data anonymization in human cell-line research .

Methodological Tables for Reference

Q. Table 1. Key Parameters for Stability Testing

ConditionTest MethodAcceptable Range
Thermal StabilityTGA/DSCDegradation < 5% (100°C)
PhotostabilityUV Exposure (ICH Q1B)No new impurities
Hydrolytic StabilitypH 3-9, 40°CRecovery > 95%

Q. Table 2. Cross-Validation of Computational Models

Model TypeR² (Training)RMSE (Test)Biological Validation
QSAR0.890.45IC50 assay
Docking (AutoDock)N/A2.1 Å RMSDX-ray co-crystal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.